molecular formula C11H21ClN2O2 B2873124 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride CAS No. 2228832-67-3

1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride

Cat. No.: B2873124
CAS No.: 2228832-67-3
M. Wt: 248.75
InChI Key: QGGZKCFCGMXLGN-UHFFFAOYSA-N
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Description

1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone hydrochloride is a spirocyclic compound featuring a 12-membered ring system with fused oxygen (oxa) and nitrogen (diaza) heteroatoms. This compound is structurally distinct due to its combination of a spirocyclic backbone, heteroatom placement, and ketone functionalization, making it relevant for drug discovery targeting neurological or metabolic pathways .

Properties

IUPAC Name

1-(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(14)13-7-6-12-5-2-11(13)3-8-15-9-4-11;/h12H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGZKCFCGMXLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCCC12CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the oxa-diazaspiro ring. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Spirocyclic Heterocycles

Spirocyclic compounds with oxygen and nitrogen heteroatoms are compared below based on ring size, substituents, and spectral properties.

Compound Name Core Structure Key Substituents Molecular Weight Spectral Data (FT-IR, NMR) Yield (%) Reference
Target Compound Spiro[5.6]dodecane 3-Oxa, 7,10-diaza, ethanone 264.74 (calc.) Not explicitly provided; inferred from analogs N/A
1,4-Dithio-7,10-dioxocyclododecane (B1) 12-membered macrocycle 1,4-dithio, 7,10-dioxo 208.34 FT-IR: 1177 (C-O-C), 684 (C-S-C); GC-MS: 208.34 73
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride Spiro[5.6]dodecane 3-Oxa, 7,10-diaza, methyl 281.22 Not provided N/A
7-Oxa-2-azaspiro[3.5]nonane hydrochloride Spiro[3.5]nonane 7-Oxa, 2-aza 177.66 Similarity score: 0.74 (structural alignment) N/A

Key Observations :

  • Replacement of sulfur (e.g., B1’s dithio groups) with oxygen/nitrogen in the target compound reduces lipophilicity, which may enhance aqueous solubility .

Functional Analogs: Ethanone Hydrochloride Derivatives

Ethanone hydrochloride derivatives vary in their aromatic or heterocyclic substituents, affecting pharmacological profiles.

Compound Name Core Structure Substituents Molecular Weight Spectral Data (NMR) Application/Notes Reference
Target Compound Spiro[5.6]dodecane Diazaspiro-linked ethanone 264.74 Inferred sp³ carbons (δ 2.5–3.8 ppm) Neurological targets
2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (Imp. D) Phenyl ring 3-Hydroxy, benzylethylamino 323.82 Aromatic protons (δ 6.8–7.5 ppm) Pharmaceutical impurity
1-(2-Amino-4-Methoxyphenyl)ethanone Hydrochloride Phenyl ring 2-Amino, 4-methoxy 201.65 NH₂ (δ 5.2 ppm), OCH₃ (δ 3.8 ppm) Intermediate in drug synthesis
3'-Amino-2'-hydroxyacetophenone Hydrochloride Phenyl ring 2'-Hydroxy, 3'-amino 201.65 NH₂ (δ 5.5 ppm), OH (δ 9.8 ppm) Antibacterial agent precursor

Key Observations :

  • The target’s spirocyclic ethanone lacks aromaticity, distinguishing it from phenyl-based analogs. This reduces π-π stacking interactions but may improve metabolic stability .
  • Hydrochloride salts in all compounds enhance solubility, critical for bioavailability in drug formulations .
Pharmacological Potential
  • Diazaspiro compounds (e.g., ’s piperazinyl-spiro derivative) often target GPCRs or enzymes due to their rigid, drug-like geometries .
  • The target’s ethanone group may serve as a hydrogen-bond acceptor, akin to the ketone in phenylephrine impurities (), which interact with adrenergic receptors .

Biological Activity

The compound 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone; hydrochloride (CAS Number: 2228832-67-3) is a member of the spirocyclic amine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₁₃H₂₃ClN₂O₂
Molecular Weight 274.79 g/mol
CAS Number 2228832-67-3

Structure

The structure of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone features a spirocyclic framework with nitrogen and oxygen atoms contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological functions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar spirocyclic compounds have shown promising results in inhibiting the RAS protein, a key player in oncogenic signaling pathways. Inhibitors targeting mutated forms of RAS have demonstrated efficacy in preclinical models for solid tumors, suggesting that 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone could exhibit similar properties .

In Vivo Studies

In vivo studies involving spirocyclic derivatives have shown dose-dependent antitumor effects in xenograft mouse models. Such findings indicate that compounds with similar structural motifs may effectively target cancer cells while sparing normal tissues .

Study 1: RAS Protein Inhibition

A study focused on the design of covalent inhibitors for KRAS G12C mutations revealed that spirocyclic compounds can effectively bind to the switch-II pocket of the KRAS protein. This interaction leads to significant inhibition of cellular proliferation in cancer models .

Study 2: Metabolic Stability

Another research effort assessed the metabolic stability of spirocyclic derivatives in both human and mouse liver microsomes. The results indicated that these compounds possess favorable metabolic profiles, enhancing their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone; hydrochloride, it is useful to compare it with related compounds:

CompoundActivity TypeReference
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneAntitumor
tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecaneEnzyme inhibition
3-Oxa-7,11-diazaspiro[5.6]dodecanesAntimicrobial

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